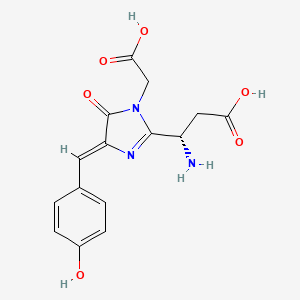
Chromophore (asp-tyr-gly)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CHROMOPHORE (ASP-TYR-GLY)” is a chromophore found in certain proteins, particularly fluorescent proteins. Chromophores are responsible for the absorption and emission of light, giving these proteins their vibrant colors. In our case, we’ll explore the synthesis, properties, and applications of this specific chromophore.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the “ASP-TYR-GLY” chromophore involves posttranslational modifications within the protein. Here are the key steps:
Cyclization: The initial amino acid sequence undergoes cyclization, forming an intermediate blue form.
Oxidation and Dehydration: Further modifications lead to the formation of a green form (absorption maximum 500 nm).
Oxidative Decarboxylation: The first chromophore-forming residue, Asp, undergoes oxidative decarboxylation, resulting in the red form of the chromophore .
Industrial Production Methods: The industrial production of proteins containing this chromophore often involves genetic engineering and expression in microbial hosts. These methods allow large-scale production for research and biotechnological applications.
Chemical Reactions Analysis
The “ASP-TYR-GLY” chromophore can participate in various chemical reactions:
Oxidation: The oxidative decarboxylation of Asp transforms the green form into the red form.
Substitution: The chromophore may interact with other molecules via substitution reactions.
Dehydration: Dehydration is crucial during chromophore maturation .
Common reagents and conditions vary depending on the specific protein context but often involve enzymatic processes.
Scientific Research Applications
Chemistry and Biology:
Fluorescent Imaging: Proteins containing this chromophore are widely used as fluorescent markers in biological research.
Protein Localization: Researchers track protein localization within cells using these fluorescent proteins.
Protein-Protein Interactions: The chromophore aids in studying protein-protein interactions.
In Vivo Imaging: The red-shifted emission allows visualization of biological processes in living organisms.
Disease Research: Researchers use these proteins to study disease mechanisms and drug effects.
Biotechnology: The chromophore’s unique properties find applications in biotechnology assays and diagnostics.
Mechanism of Action
The “ASP-TYR-GLY” chromophore absorbs and emits light due to its specific molecular structure. It interacts with surrounding amino acids and water molecules, leading to fluorescence. The exact molecular targets and pathways depend on the protein context.
Comparison with Similar Compounds
The uniqueness of this chromophore lies in its specific sequence and resulting spectral properties. Other chromophores, such as those found in green fluorescent proteins, differ in their amino acid composition .
Properties
Molecular Formula |
C15H15N3O6 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1 |
InChI Key |
PGTRRWBPGBMHIF-QIMWGGGBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


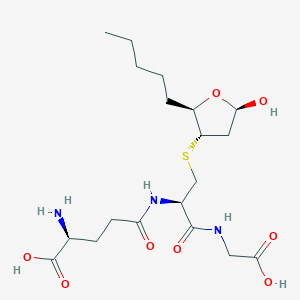
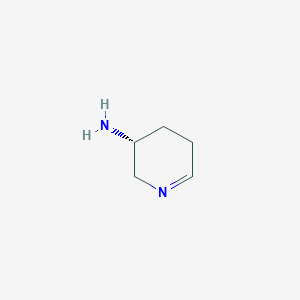
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
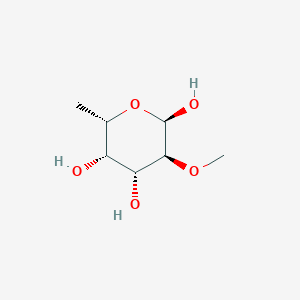
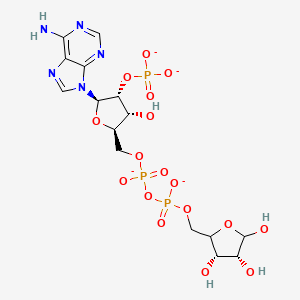
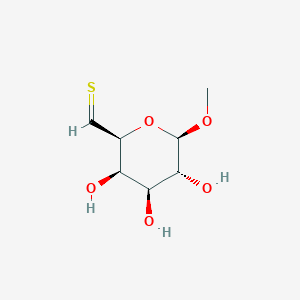


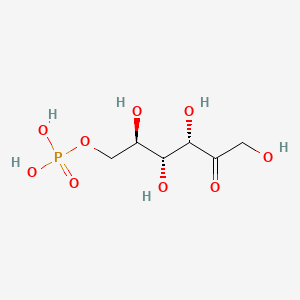

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
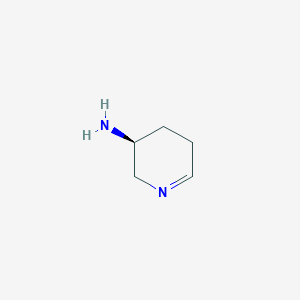
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
